molecular formula C10H21NO B8509559 2-[trans-4-(Aminomethyl)cyclohexyl]-2-propanol

2-[trans-4-(Aminomethyl)cyclohexyl]-2-propanol

Cat. No.: B8509559
M. Wt: 171.28 g/mol
InChI Key: FGOMSYAAKQLLGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[trans-4-(Aminomethyl)cyclohexyl]-2-propanol: is an organic compound with a unique structure that includes a cyclohexane ring substituted with an aminomethyl group and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[trans-4-(Aminomethyl)cyclohexyl]-2-propanol typically involves multiple steps. One common method includes the catalytic hydrogenation of 4-hydroxybenzoic acid, followed by esterification, oxidation, and condensation reactions. The final steps involve catalytic hydrogenation and hydrolysis to yield the desired compound .

Industrial Production Methods: Industrial production methods for this compound often focus on optimizing yield and minimizing side reactions. These methods may include the use of cheaper raw materials and environmentally friendly processes to reduce costs and pollution .

Chemical Reactions Analysis

Types of Reactions: 2-[trans-4-(Aminomethyl)cyclohexyl]-2-propanol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to convert the hydroxyl group to a carbonyl group.

    Reduction: Reduction reactions can be used to convert the carbonyl group back to a hydroxyl group.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like halides and amines can be used in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, 2-[trans-4-(Aminomethyl)cyclohexyl]-2-propanol is used as a building block for the synthesis of more complex molecules.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may be used to investigate the role of specific molecular pathways and targets in cell signaling and metabolism .

Medicine: In medicine, this compound is explored for its potential therapeutic applications. It may have activity against certain diseases or conditions, making it a candidate for drug development .

Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2-[trans-4-(Aminomethyl)cyclohexyl]-2-propanol involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness: 2-[trans-4-(Aminomethyl)cyclohexyl]-2-propanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

2-[4-(aminomethyl)cyclohexyl]propan-2-ol

InChI

InChI=1S/C10H21NO/c1-10(2,12)9-5-3-8(7-11)4-6-9/h8-9,12H,3-7,11H2,1-2H3

InChI Key

FGOMSYAAKQLLGZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1CCC(CC1)CN)O

Origin of Product

United States

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